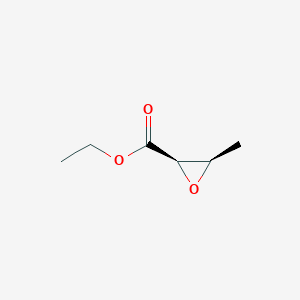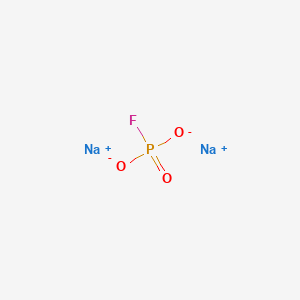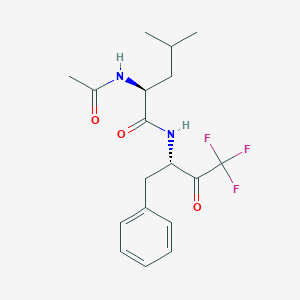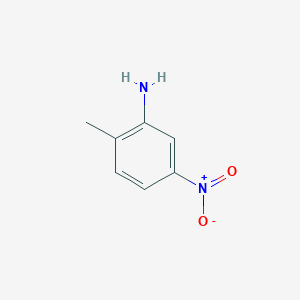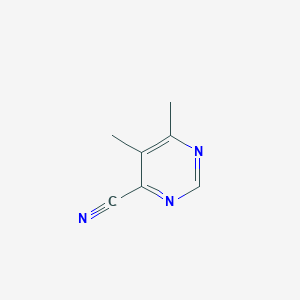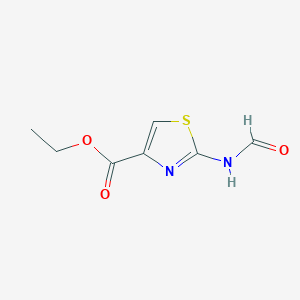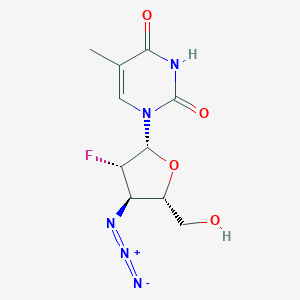
1-(3-Azido-2,3-dideoxy-2-fluoroarabinofuranosyl)thymine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Azido-2,3-dideoxy-2-fluoroarabinofuranosyl)thymine, also known as FddAzaT, is a nucleoside analog that has been synthesized and studied for its potential use in antiviral therapies. This molecule is structurally similar to thymidine, a nucleoside that is essential for DNA synthesis. However, FddAzaT contains an azido group and a fluoro group in place of the 2' and 3' hydroxyl groups of the arabinose sugar, respectively. These modifications make FddAzaT a potent inhibitor of viral DNA synthesis, and it has been shown to be effective against a range of viral infections.
Mecanismo De Acción
1-(3-Azido-2,3-dideoxy-2-fluoroarabinofuranosyl)thymine acts as a chain terminator during viral DNA synthesis. The azido group of 1-(3-Azido-2,3-dideoxy-2-fluoroarabinofuranosyl)thymine is incorporated into the growing DNA chain by the viral polymerase, but it cannot be extended further due to its bulky nature. This results in premature termination of DNA synthesis and the inhibition of viral replication.
Efectos Bioquímicos Y Fisiológicos
1-(3-Azido-2,3-dideoxy-2-fluoroarabinofuranosyl)thymine has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as an antiviral agent. However, some studies have reported that 1-(3-Azido-2,3-dideoxy-2-fluoroarabinofuranosyl)thymine can cause DNA damage and induce apoptosis in certain cell types. Further studies are needed to fully understand the biochemical and physiological effects of 1-(3-Azido-2,3-dideoxy-2-fluoroarabinofuranosyl)thymine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(3-Azido-2,3-dideoxy-2-fluoroarabinofuranosyl)thymine in lab experiments include its potent antiviral activity, low toxicity, and ability to inhibit drug-resistant viral strains. However, the synthesis of 1-(3-Azido-2,3-dideoxy-2-fluoroarabinofuranosyl)thymine is complex and time-consuming, which may limit its use in certain experiments. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 1-(3-Azido-2,3-dideoxy-2-fluoroarabinofuranosyl)thymine.
Direcciones Futuras
There are several potential future directions for the study of 1-(3-Azido-2,3-dideoxy-2-fluoroarabinofuranosyl)thymine. One area of research could focus on the development of more efficient synthesis methods for 1-(3-Azido-2,3-dideoxy-2-fluoroarabinofuranosyl)thymine and related nucleoside analogs. Another area of research could focus on the optimization of 1-(3-Azido-2,3-dideoxy-2-fluoroarabinofuranosyl)thymine for use as an antiviral agent, including the development of prodrugs that can be more easily delivered to target cells. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 1-(3-Azido-2,3-dideoxy-2-fluoroarabinofuranosyl)thymine, including its potential for inducing DNA damage and apoptosis. Overall, 1-(3-Azido-2,3-dideoxy-2-fluoroarabinofuranosyl)thymine is a promising candidate for further development as an antiviral agent, and its potential applications in the field of virology warrant further study.
Métodos De Síntesis
The synthesis of 1-(3-Azido-2,3-dideoxy-2-fluoroarabinofuranosyl)thymine involves several steps, including the protection of the thymine base, the coupling of the protected base with a protected arabinose sugar, and the deprotection of the resulting nucleoside. The azido and fluoro groups are introduced during the synthesis of the arabinose sugar. The final product is purified by chromatography and characterized by various spectroscopic techniques.
Aplicaciones Científicas De Investigación
1-(3-Azido-2,3-dideoxy-2-fluoroarabinofuranosyl)thymine has been extensively studied for its antiviral activity against a range of viruses, including HIV, herpes simplex virus, and hepatitis B virus. In vitro studies have shown that 1-(3-Azido-2,3-dideoxy-2-fluoroarabinofuranosyl)thymine is a potent inhibitor of viral DNA synthesis, and it has been shown to be effective against drug-resistant strains of HIV. 1-(3-Azido-2,3-dideoxy-2-fluoroarabinofuranosyl)thymine has also been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as an antiviral agent.
Propiedades
Número CAS |
124424-26-6 |
|---|---|
Nombre del producto |
1-(3-Azido-2,3-dideoxy-2-fluoroarabinofuranosyl)thymine |
Fórmula molecular |
C10H12FN5O4 |
Peso molecular |
285.23 g/mol |
Nombre IUPAC |
1-[(2R,3S,4R,5S)-4-azido-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12FN5O4/c1-4-2-16(10(19)13-8(4)18)9-6(11)7(14-15-12)5(3-17)20-9/h2,5-7,9,17H,3H2,1H3,(H,13,18,19)/t5-,6+,7-,9-/m1/s1 |
Clave InChI |
AVYGFRQPURLSLQ-JVZYCSMKSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)N=[N+]=[N-])F |
SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)N=[N+]=[N-])F |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)N=[N+]=[N-])F |
Otros números CAS |
124424-26-6 |
Sinónimos |
1-(3-azido-2,3-dideoxy-2-fluoro-beta-D-arabinofuranosyl)thymine 1-(3-azido-2,3-dideoxy-2-fluoroarabinofuranosyl)thymine 1-ADFAT |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



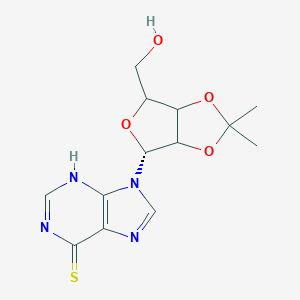

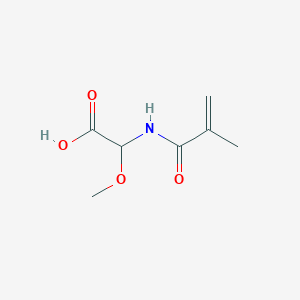
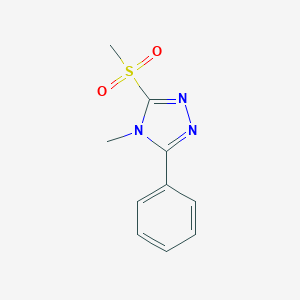
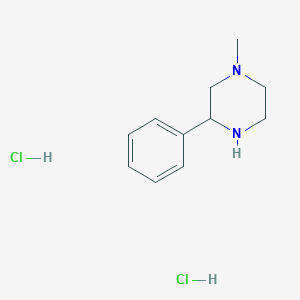
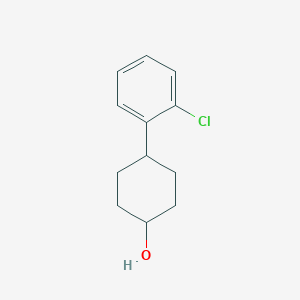
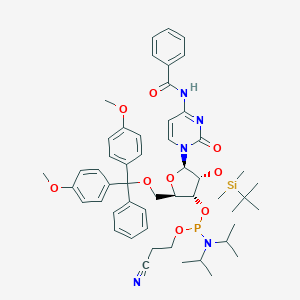
![2-[(5-Hydroxy-1h-indol-3-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B49891.png)
